5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine
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Overview
Description
5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine typically involves the diazotization of 4-chloro-2,5-dimethoxyaniline followed by coupling with 4-methyl-6-phenylpyrimidin-2-amine. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pH control is crucial to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
- **4-[(e)-(3,5-dimethylphenyl)diazenyl]-2-(prop-2-en-1-yl)phenyltrichloroacetate
- **Ethyl (e)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
- **6-hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile
Uniqueness
5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine is unique due to its specific structural features, including the presence of both chloro and dimethoxy groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
27844-99-1 |
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Molecular Formula |
C19H18ClN5O2 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
5-[(4-chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C19H18ClN5O2/c1-11-17(18(23-19(21)22-11)12-7-5-4-6-8-12)25-24-14-10-15(26-2)13(20)9-16(14)27-3/h4-10H,1-3H3,(H2,21,22,23) |
InChI Key |
BSBUYVHTUVJPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=CC=CC=C2)N=NC3=CC(=C(C=C3OC)Cl)OC |
Origin of Product |
United States |
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